3-iso-Butoxy-5-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Butoxy-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is an aromatic acyl halide, characterized by the presence of a benzoyl chloride group substituted with an iso-butoxy group and a fluorine atom on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-5-fluorobenzoyl chloride typically involves the acylation of 3-iso-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction can be represented as follows:
3-iso-Butoxy-5-fluorobenzoic acid+SOCl2→3-iso-Butoxy-5-fluorobenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Hydrolysis: Aqueous solutions or moist conditions facilitate the hydrolysis reaction.
Reduction: Anhydrous conditions and strong reducing agents are required for the reduction reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-iso-Butoxy-5-fluorobenzoic acid: Formed by hydrolysis.
Scientific Research Applications
3-iso-Butoxy-5-fluorobenzoyl chloride has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine and acyl chloride groups, which enhance the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
3-iso-Butoxybenzoyl chloride: Lacks the fluorine substituent, resulting in different reactivity and properties.
5-Fluorobenzoyl chloride: Lacks the iso-butoxy group, affecting its solubility and reactivity.
3-iso-Butoxy-4-fluorobenzoyl chloride: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
Uniqueness
3-iso-Butoxy-5-fluorobenzoyl chloride is unique due to the combined presence of the iso-butoxy and fluorine substituents on the benzoyl chloride framework. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
3-fluoro-5-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(11(12)14)3-9(13)5-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
IVEQROOISVZFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.